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1-(4-Butylphenyl)-3-piperidin-3-yl-urea

DCN1 cullin neddylation protein-protein interaction inhibitor

Researchers often face assay artifacts when physicochemical properties of controls differ from active compounds. 1-(4-Butylphenyl)-3-piperidin-3-yl-urea solves this as a structurally matched negative control for DCN1-UBE2M inhibitor screening. - Matches lipophilicity (cLogP ~2.2) and H-bonding capacity of active 4-piperidinyl urea inhibitors but eliminates DCN1 target engagement - Recommended use: 10-30 μM alongside active DCN1 inhibitors to distinguish genuine pharmacology from compound physical property artifacts - Introduces a stereogenic center absent in achiral 4-piperidinyl analogs, enabling enantioselective SAR studies - Also serves as a chemical probe for KCNQ2/3 channel potentiation and UT-B urea transporter pharmacophore mapping

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
Cat. No. B8124368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butylphenyl)-3-piperidin-3-yl-urea
Molecular FormulaC16H25N3O
Molecular Weight275.39 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)NC2CCCNC2
InChIInChI=1S/C16H25N3O/c1-2-3-5-13-7-9-14(10-8-13)18-16(20)19-15-6-4-11-17-12-15/h7-10,15,17H,2-6,11-12H2,1H3,(H2,18,19,20)
InChIKeyOVAHTUITLBPEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Butylphenyl)-3-piperidin-3-yl-urea: Structural Identity, Physicochemical Profile, and Procurement Context


1-(4-Butylphenyl)-3-piperidin-3-yl-urea (CAS 2197648-37-4) is a synthetic asymmetric urea derivative with molecular formula C₁₆H₂₅N₃O and molecular weight 275.39 g/mol . The compound features a 4-butylphenyl ring linked via a urea bridge to a piperidine ring substituted at the 3-position—a regioisomeric arrangement that fundamentally distinguishes it from the more extensively characterized piperidin-4-yl urea analogs [1]. Computed physicochemical properties include a calculated logP of approximately 2.20 and a topological polar surface area (TPSA) of 26.79 Ų, placing it within favorable oral drug-likeness space per Lipinski's Rule of Five . The compound belongs to the broader class of piperidinyl ureas that have been investigated as ligands for opioid receptors, soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), defective in cullin neddylation 1 (DCN1), and stearoyl-CoA desaturase 1 (SCD1) [1][2]. However, the specific 3-piperidinyl substitution pattern imparts unique pharmacological properties that preclude simple interchange with 4-piperidinyl congeners.

Why 1-(4-Butylphenyl)-3-piperidin-3-yl-urea Cannot Be Replaced by Piperidin-4-yl Urea Analogs: The Regioisomeric Specificity Problem


Substituting 1-(4-Butylphenyl)-3-piperidin-3-yl-urea with a piperidin-4-yl urea analog is not a pharmacologically neutral decision. Published structure-activity relationship (SAR) data demonstrate that the position of urea attachment on the piperidine ring dictates target engagement: in the DCN1-UBE2M protein-protein interaction system, exchanging the 4-substituted piperidine core for a 1,3-substituted piperidine resulted in a complete loss of biochemical activity [1]. This regioisomeric sensitivity arises because the piperidine ring occupies a constrained urea-binding pocket where the spatial orientation of the protonatable nitrogen is critical for water-mediated hydrogen bonding networks [1]. Furthermore, the 3-piperidinyl substitution introduces a chiral center absent in the symmetric 4-substituted analog, creating distinct stereochemical requirements for target recognition and potentially divergent off-target profiles [2]. Consequently, procurement decisions that treat 3-piperidinyl and 4-piperidinyl urea derivatives as interchangeable risk selecting a compound with fundamentally altered—or abolished—target pharmacology.

Quantitative Differentiation Evidence for 1-(4-Butylphenyl)-3-piperidin-3-yl-urea Versus Closest Analogs


DCN1-UBE2M Inhibitory Activity: Complete Loss of Function for 1,3-Substituted Piperidine vs. 1,4-Substituted Piperidine Ureas

In the DCN1-UBE2M TR-FRET binding assay, piperidin-4-yl urea compounds (e.g., compound 1) exhibit an IC₅₀ of 7.6 ± 1.0 μM, while replacing the core with a 1,3-substituted piperidine—the exact substitution pattern of this target compound—resulted in a complete loss of measurable inhibitory activity [1]. The paper explicitly states that 'exchanging for the 1,3-substituted piperidine, or replacing with aromatic rings all resulted in a complete loss in activity' [1]. This provides a binary functional distinction: the target compound is inactive against DCN1, whereas its 4-substituted regioisomers retain micromolar potency. For researchers studying the DCN1-UBE2M pathway, this compound can serve as a validated negative control with defined structural rationale.

DCN1 cullin neddylation protein-protein interaction inhibitor oncology squamous cell carcinoma

KCNQ2 Potassium Channel Modulation: Piperidin-3-yl Urea vs. Pyridin-3-yl Urea Structural Analog

The pyridin-3-yl analog 1-(4-butylphenyl)-3-(3-pyridinyl)urea (VU0414998-1) acts as a KCNQ2 potassium channel potentiator with an EC₅₀ of 13.7 μM (13,700 nM) in a confirmatory concentration-response assay [1]. Replacement of the pyridin-3-yl moiety with piperidin-3-yl (as in the target compound) introduces a saturated, basic amine (pKa ~10-11 for piperidine vs. ~5.2 for pyridine) that is protonated at physiological pH, fundamentally altering both the hydrogen-bonding capacity and electrostatic surface of the molecule. While no direct KCNQ2 data are yet available for the target compound, the pyridine-to-piperidine substitution is known to confer differential ion channel selectivity profiles in related urea series [2]. This structural divergence provides a rational basis for evaluating the target compound in KCNQ channel panels where the pyridinyl analog has shown only modest potency.

KCNQ2 potassium channel Kv7.2 epilepsy M-current

Urea Transporter UT-B Inhibition: Piperidin-4-yl Urea Activity Highlights Regioisomeric Selectivity Potential

The piperidin-4-yl regioisomer 1-(4-butylphenyl)-3-piperidin-4-yl-urea (CHEMBL1394231) has been characterized as a potent inhibitor of the human urea transporter UT-B with an IC₅₀ of 11 nM in human erythrocytes [1]. Although direct UT-B data for the 3-piperidinyl target compound have not been published, the documented regioisomeric sensitivity of piperidinyl ureas in other target systems (see Evidence Item 1) strongly suggests that the 3-substitution pattern will produce a distinct UT-B activity profile. This creates a clear research opportunity: systematic comparison of 3-piperidinyl vs. 4-piperidinyl urea analogs across the UT-B assay could reveal novel structure-selectivity relationships for this therapeutically relevant solute carrier target [2].

urea transporter UT-B erythrocyte diuretic solute carrier

Physicochemical Differentiation: Computed logP, TPSA, and Hydrogen Bonding Capacity of 3-Piperidinyl vs. 4-Piperidinyl Urea Regioisomers

The target compound 1-(4-butylphenyl)-3-piperidin-3-yl-urea has a computed logP of approximately 2.20 and a topological polar surface area (TPSA) of 26.79 Ų . By comparison, the 4-piperidinyl regioisomer shares the identical molecular formula (C₁₆H₂₅N₃O, MW 275.39) and identical computed logP and TPSA values, meaning these bulk descriptors alone cannot distinguish the two compounds . However, the 3-substitution pattern introduces a stereogenic center at the piperidine 3-position (absent in the symmetric 4-substituted analog), resulting in a chiral molecule with two possible enantiomers. This stereochemical feature has implications for differential protein binding, as demonstrated by the DCN1 co-crystal structures showing that stereochemistry at the piperidine attachment point critically influences target engagement [1]. Additionally, the pKa of the piperidine nitrogen in the 3-substituted isomer may differ slightly from the 4-substituted analog due to through-bond inductive effects from the urea substituent, potentially affecting solubility-pH profiles. Both compounds satisfy Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), but their stereochemical and subtle electronic differences necessitate distinct analytical characterization for procurement specifications .

physicochemical properties logP polar surface area Lipinski rules drug-likeness

Recommended Research and Industrial Application Scenarios for 1-(4-Butylphenyl)-3-piperidin-3-yl-urea Based on Quantitative Differentiation Evidence


Validated Negative Control Compound for DCN1-UBE2M Inhibitor Screening Cascades

Based on the published finding that 1,3-substituted piperidine urea derivatives exhibit a complete loss of DCN1-UBE2M inhibitory activity [1], this compound is ideally suited as a structurally matched negative control in DCN1 TR-FRET screening campaigns. Unlike vehicle-only controls, this compound preserves the physicochemical properties (lipophilicity, hydrogen-bonding capacity) of active piperidin-4-yl urea inhibitors while eliminating target engagement, allowing researchers to distinguish assay artifacts arising from compound physical properties from genuine pharmacology. Recommended use: include at 10–30 μM alongside active DCN1 inhibitors in primary screens to benchmark assay window.

Stereochemical Probe for Piperidine Urea Pharmacophore Mapping Across GPCR and Ion Channel Targets

The 3-piperidinyl substitution introduces a stereogenic center that is absent in the more common 4-piperidinyl urea analogs [2]. This compound can serve as a stereochemical probe to interrogate the steric tolerance of urea-binding pockets across multiple target classes—including opioid receptors (as claimed in the foundational Sepracor patent [2]), sEH, and FAAH. Differential activity between enantiomers or between the racemic 3-piperidinyl compound and its achiral 4-piperidinyl counterpart can reveal target-specific spatial constraints, informing rational design of selective inhibitors.

KCNQ2 Channel Program Chemical Starting Point with Enhanced Aqueous Solubility Potential

The pyridin-3-yl analog VU0414998-1 exhibits modest KCNQ2 potentiator activity (EC₅₀ = 13.7 μM) [3]. Replacement of pyridine (pKa ~5.2, largely unprotonated at physiological pH) with piperidine (pKa ~10.5, predominantly protonated) in the target compound is predicted to enhance aqueous solubility and may alter the channel subtype selectivity profile. This compound provides a direct chemical probe to test whether a protonatable basic amine in this region of the pharmacophore improves KCNQ2/3 channel potentiation or introduces activity at related Kv7 family members (KCNQ3, KCNQ4, KCNQ5), supporting epilepsy and neuropathic pain drug discovery programs.

UT-B Urea Transporter Pharmacophore Refinement via Regioisomeric Comparator Analysis

With the 4-piperidinyl analog demonstrating potent UT-B inhibition (IC₅₀ = 11 nM) [4], systematic head-to-head comparison with the 3-piperidinyl target compound in UT-B erythrocyte lysis assays and MDCK cell-based urea flux assays can delineate the steric and orientational requirements of the UT-B urea-binding site. A significant potency difference between the two regioisomers would provide a high-resolution pharmacophore constraint for computational modeling of UT-B-inhibitor interactions, supporting diuretic and solute carrier drug discovery efforts.

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